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Abstract
Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in a multitude of

cancers and is associated with aggressive tumor phenotypes and poor prognosis.[1] While its

canonical role is to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in

glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions that are critical to

cancer progression.[2][3] These include acting as a surface plasminogen receptor to facilitate

cell invasion and metastasis, and modulating key oncogenic signaling pathways.[3][4] This dual

functionality makes ENO1 an attractive and strategic target for anticancer therapy. This

technical guide provides an in-depth overview of the role of ENO1 in oncology, summarizes the

current landscape of ENO1 inhibitors, presents detailed experimental protocols for their

evaluation, and visualizes the complex signaling networks in which ENO1 participates.

Introduction: Enolase as a Dual-Function Oncogenic
Driver
Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic

glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic shift provides the

necessary energy and anabolic precursors for rapid cell proliferation.[5][6] Alpha-enolase

(ENO1) is a critical metalloenzyme in the glycolytic pathway, responsible for the second to last
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step: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy precursor

phosphoenolpyruvate (PEP).[3][4][7]

Beyond this fundamental metabolic role, ENO1 is a quintessential "moonlighting" protein,

performing distinct functions depending on its subcellular localization.[8][9] In the cytoplasm, it

fuels the Warburg effect.[10] When translocated to the cell surface, it acts as a plasminogen

receptor, promoting the degradation of the extracellular matrix (ECM) and thereby facilitating

cancer cell invasion and metastasis.[3][4][10] In the nucleus, an alternative translation product

of the ENO1 gene, c-myc promoter-binding protein (MBP-1), acts as a tumor suppressor by

repressing c-myc transcription.[3][6] Given its overexpression in many cancers and its

multifaceted roles in promoting tumor growth, chemoresistance, and metastasis, targeting

ENO1 has emerged as a promising therapeutic strategy.[3][4][11]

The Glycolytic Role of ENO1 in Cancer
The heightened glycolytic flux in cancer cells necessitates the upregulation of glycolytic

enzymes, including ENO1.[6] This overexpression is a common feature across more than 10

types of human cancer.[2] By catalyzing the dehydration of 2-PGA to PEP, ENO1 is pivotal for

maintaining the high rate of ATP production and the supply of biosynthetic intermediates

required for sustained cancer cell proliferation.[5][12] Inhibition of this enzymatic activity is a

primary strategy for anticancer drug development, aiming to disrupt the energy supply of tumor

cells.[13]
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Caption: The catalytic function of Enolase in the glycolytic pathway.

Moonlighting Functions: Beyond Glycolysis
ENO1's significance in cancer extends far beyond its metabolic function. Its ability to perform

non-glycolytic roles is a key contributor to tumor aggressiveness.

Plasminogen Receptor and Invasion
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When localized on the cell surface, ENO1 functions as a receptor for plasminogen.[3][9] This

interaction facilitates the conversion of plasminogen to plasmin, a serine protease that

degrades ECM proteins and activates matrix metalloproteinases.[3][6] This cascade is a major

driver of cancer cell migration, invasion, and metastasis.[3][6]

Modulation of Oncogenic Signaling Pathways
ENO1 is deeply integrated with several key oncogenic signaling pathways, acting as a

modulator of cell growth, proliferation, and survival.[2]

PI3K/AKT Pathway: ENO1 can activate the FAK/PI3K/AKT signaling cascade.[14] This

activation promotes glycolysis, cell cycle progression, and the epithelial-mesenchymal

transition (EMT), which is crucial for metastasis.[14]

AMPK/mTOR Pathway: In colorectal cancer, ENO1 has been shown to promote

tumorigenesis and metastasis by inhibiting the phosphorylation of AMP-activated protein

kinase (AMPKα) while increasing the phosphorylation of mTOR.[2]

Wnt/β-catenin Pathway: ENO1 can upregulate β-catenin and its downstream target, cyclin

D1, thereby promoting cell growth and proliferation in bladder cancer.[2]

Choline Metabolism: In a novel moonlighting role, ENO1 interacts with and stabilizes choline

kinase α (CHKα) by preventing its ubiquitination and degradation.[11][15] This enhances

choline phospholipid metabolism, contributing to brain tumor growth.[11][16]
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Caption: Moonlighting functions of ENO1 in signaling and metastasis.

Therapeutic Strategies: Enolase Inhibitors
The central role of enolase in both metabolism and oncogenic signaling makes it a compelling

therapeutic target.[2][11] Several small molecule inhibitors have been developed, ranging from

broad-spectrum pan-enolase inhibitors to isoform-specific compounds.[5]

A particularly innovative strategy is "collateral lethality," which targets cancers with a

homozygous deletion of the ENO1 gene.[17] These tumors become solely dependent on the

redundant paralogue, ENO2.[17][18] Specific inhibition of ENO2 in this context selectively kills
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cancer cells while sparing normal tissues where ENO1 is present, offering a potentially wide

therapeutic window.[17][19]

Quantitative Data on Enolase Inhibitors
The efficacy of various enolase inhibitors has been quantified in numerous studies. The table

below summarizes key data for prominent compounds.

Inhibitor
Target
Specificity

Efficacy
Metric

Value
Cancer
Type/Model

Reference

PhAH Pan-Enolase Ki pM range N/A [20]

SF-2312 Pan-Enolase Ki nM range N/A [20]

ENOblock
ENO1 (non-

catalytic)
Cytotoxicity Effective Colon Cancer [2]

HEX
ENO2 >

ENO1
IC50 ~1.1-1.3 µM

ENO1-

deleted

Glioma

[21]

POMHEX
ENO2 >

ENO1
Cytotoxicity

Low nM

range

ENO1-

deleted

Glioma

[17][19]

SU212
ENO1 (non-

allosteric)
Efficacy

Restrains

tumor

progression

Triple-

Negative

Breast

Cancer

[22]

Experimental Protocols & Workflows
Evaluating the efficacy of enolase inhibitors requires a standardized set of biochemical and

cell-based assays.

Protocol: Fluorometric Enolase Activity Assay
This protocol measures enolase activity by monitoring the decrease in NADH fluorescence in a

coupled enzymatic reaction.[23][24]
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1. Reagent Preparation:

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, with protease inhibitors.

Reaction Buffer A (without substrate): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 150 mM KCl,

0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase.

Reaction Buffer B (with substrate): Reaction Buffer A containing 4.5 mM 2-phosphoglycerate

(2-PGA).

2. Sample Preparation:

Culture mammalian cells to ~90% confluency.[23]

Wash cells once with PBS, then add 0.5 mL of ice-cold Lysis Buffer.[23]

Scrape cells, transfer to a microfuge tube, and sonicate to lyse.[23]

Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C.[23]

Determine the protein concentration of the supernatant using a Bradford assay.[23]

3. Assay Procedure:

In a 96-well black, clear-bottom plate, add 100 µL of cell lysate (e.g., 10-50 µg total protein)

pre-diluted in Reaction Buffer A.

Include a negative control well with 100 µL of Reaction Buffer A only.[23]

To measure inhibition, pre-incubate lysates with various concentrations of the test inhibitor.

Initiate the reaction by adding 100 µL of Reaction Buffer B to all wells using a multichannel

pipette.[23]

Immediately begin reading the plate in a fluorescence plate reader (Excitation: 360 nm,

Emission: 460 nm).[23]
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Record fluorescence readings every 30 seconds for 15-30 minutes.[23]

4. Data Analysis:

Calculate the rate of reaction (slope) of the time-dependent decrease in NADH fluorescence

for each well.

Subtract the slope of the negative control from all sample slopes to correct for background.

[23]

Express enolase activity relative to the vehicle control and normalize to the amount of protein

loaded.

Protocol: Cell Viability (SRB) Assay
This protocol assesses the cytotoxic effect of enolase inhibitors on cancer cell lines.

1. Cell Plating:

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well.

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

Prepare serial dilutions of the enolase inhibitor in the appropriate cell culture medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

inhibitor or vehicle control.

Incubate the plate for 72-120 hours.

3. Cell Fixation and Staining:

Gently remove the medium and fix the cells by adding 100 µL of 10% trichloroacetic acid

(TCA) to each well. Incubate at 4°C for 1 hour.

Wash the plate five times with slow-running tap water and allow it to air dry completely.
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Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well

and stain for 30 minutes at room temperature.

Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Air dry the

plate.

4. Measurement:

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

Shake the plate for 5-10 minutes on a shaker.

Read the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the viability against the inhibitor concentration and determine the IC50 value using non-

linear regression analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify Lead Inhibitor
(e.g., from in silico screen)

Biochemical Screen
(Enolase Activity Assay)

Cell-Based Screen
(Cell Viability Assay)

Select Hit Compound
(Potency & Selectivity)

Optimize Lead

Mechanism of Action Studies
(e.g., Western Blot for
signaling pathways)

Hit Confirmed

In Vivo Efficacy Studies
(Orthotopic Tumor Models)

Pharmacokinetics &
Pharmacodynamics (PK/PD)

Preclinical Candidate

Click to download full resolution via product page

Caption: A generalized workflow for enolase inhibitor drug discovery.

Conclusion and Future Perspectives
Enolase 1 stands at the crossroads of cancer metabolism and oncogenic signaling, making its

inhibition a highly strategic approach for cancer therapy.[1][2] Its dual roles in fueling glycolysis

and promoting metastasis present a unique opportunity to simultaneously attack multiple

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b8146642?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8495383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hallmarks of cancer.[1][3] The development of isoform-specific inhibitors, particularly for ENO2

in the context of ENO1-deleted cancers, exemplifies a precision medicine approach that holds

significant promise.[17][19]

Future efforts should focus on developing inhibitors with improved pharmacological properties

and high selectivity to minimize off-target effects.[5] Furthermore, exploring the synergistic

potential of enolase inhibitors with other treatments, such as conventional chemotherapy,

radiation, or immunotherapy, could lead to more durable clinical responses.[13][22] As our

understanding of the complex, moonlighting functions of ENO1 continues to grow, so too will

our ability to rationally design novel therapeutics that effectively target this critical oncogenic

driver.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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